Cas no 5718-83-2 (2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid)

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid
- Rhodanine-3-acetic acid
- 4-Oxo-2-thioxo-3-thiazolidinylacetic acid
- N-(2-thioxo-4-oxothiazolidine)acetic acid
- 2-Thioxo-4-thiazolidinone-3-acetic acid
- 3-Rhodanineacetic Acid
- 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid
- Rhodanine-N-acetic acid
- N-Carboxymethylrhodanine
- 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
- 3-(Carboxymethyl)rhodanine
- N-(Carboxymethyl)rhodanine
- 4-Oxo-2-thioxo-3-thiazolidineacetic acid
- 3-carboxymethylrhodanine
- (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
- C5H5NO3S2
- JGRMXPSUZIYDRR-UHFFFAOYSA-
- Epalrestat Impurity 8
- NSC 40450
- AC-18393
- F1074-0188
- SY017106
- 2-(4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid
- AKOS000267584
- FT-0635819
- rhodanine 3-acetic acid
- 3-carboxymethyl rhodanine
- 2-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)ACETIC ACID
- NCGC00247004-01
- NS00033659
- 4-Oxo-2-thioxo-3-thiazolidinylacetic acid, >=99%
- 5718-83-2
- (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid #
- W-105482
- EINECS 227-220-1
- CHEMBL224441
- BS-4053
- 4-Oxo-2-thioxo-3-thiazolidinylacetic acid, 95%
- SR-01000404570
- Oprea1_519214
- R0054
- SCHEMBL250012
- SR-01000404570-1
- F0385-0052
- MLS001074868
- NSC-40450
- SMR000054752
- HMS2865C14
- MFCD00005491
- DTXSID1063986
- EN300-16929
- 2-(4-oxo-2-thioxothiazolidin-3-yl)aceticacid
- BCP23025
- CS-0071814
- Z56823963
- NSC40450
- BBL015250
- DB-053015
- STK392652
- DTXCID9042178
- (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid
-
- MDL: MFCD00005491
- Inchi: 1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9)
- InChI Key: JGRMXPSUZIYDRR-UHFFFAOYSA-N
- SMILES: S1C(N(C(C1([H])[H])=O)C([H])([H])C(=O)O[H])=S
- BRN: 149513
Computed Properties
- Exact Mass: 190.97100
- Monoisotopic Mass: 190.971
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 115
- XLogP3: 0.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.492 (estimate)
- Melting Point: 145.0 to 149.0 deg-C
- Boiling Point: 375.4°C at 760 mmHg
- Flash Point: 180.8℃
- Refractive Index: 1.5480 (estimate)
- Solubility: methanol: soluble25mg/mL, clear, yellow
- PSA: 115.00000
- LogP: -0.13080
- Solubility: Not determined
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S39-S25
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R41
- Safety Term:S25;S39
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid Customs Data
- HS CODE:29341000
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16929-25.0g |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid |
5718-83-2 | 95% | 25.0g |
$72.0 | 2023-07-06 | |
abcr | AB134128-25 g |
Rhodanine-3-acetic acid, 98%; . |
5718-83-2 | 98% | 25g |
€96.00 | 2023-05-10 | |
Enamine | EN300-16929-2.5g |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid |
5718-83-2 | 95% | 2.5g |
$27.0 | 2023-09-20 | |
Key Organics Ltd | BS-4053-5MG |
(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid |
5718-83-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | BS-4053-10MG |
(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid |
5718-83-2 | >90% | 10mg |
£63.00 | 2025-02-09 | |
OTAVAchemicals | 0123270317-50MG |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid |
5718-83-2 | 95% | 50MG |
$58 | 2023-06-25 | |
TRC | R318625-50g |
3-Rhodanineacetic Acid |
5718-83-2 | 50g |
$ 120.00 | 2022-06-03 | ||
Ambeed | A161514-100g |
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid |
5718-83-2 | 97% | 100g |
$53.0 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD9585-25g |
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid |
5718-83-2 | 97% | 25g |
¥49.0 | 2024-04-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R837874-100g |
3-Rhodanineacetic Acid |
5718-83-2 | ≥99 % | 100g |
588.00 | 2021-05-17 |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid Related Literature
-
Ayyanar Karuppasamy,Kesavan Stalindurai,Jia-De Peng,Kuo-Chuan Ho,Chennan Ramalingan Phys. Chem. Chem. Phys. 2016 18 30105
-
Guo-Yu Jiang,Wan-Hua Lei,Qian-Xiong Zhou,Yuan-Jun Hou,Xue-Song Wang Photochem. Photobiol. Sci. 2012 11 715
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Dinesh Patil,Manoj Jadhav,Kiran Avhad,Towhid H. Chowdhury,Ashraful Islam,Idriss Bedja,Nagaiyan Sekar New J. Chem. 2018 42 11555
-
Tian Lan,Xuefeng Lu,Lu Zhang,Yijing Chen,Gang Zhou,Zhong-Sheng Wang J. Mater. Chem. A 2015 3 9869
-
Cuihong Ma,Ying Quan,Xiaojuan Liao,Ruyi Sun,Meiran Xie Polym. Chem. 2023 14 2072
Additional information on 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid (CAS No. 5718-83-2): A Comprehensive Overview
Introduction to 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid, a compound with the CAS registry number 5718-83-2, is a structurally unique organic molecule belonging to the class of thiazolidinones. This compound has garnered significant attention in recent years due to its potential applications in pharmaceuticals and biotechnology. The molecule consists of a thiazolidinone ring fused with an acetic acid moiety, making it a versatile building block for various chemical transformations. The thiazolidinone ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which contributes to its stability and reactivity. The sulfanylidene group within the ring further enhances its chemical properties, making it a valuable compound in synthetic chemistry.
Chemical Structure and Synthesis
The molecular formula of 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid is C5H6NOS. Its structure comprises a thiazolidinone ring where the sulfur atom is part of the sulfanylidene group (S=C). The acetic acid group is attached to the third position of the thiazolidinone ring, providing additional functional groups for further reactions. The synthesis of this compound typically involves multi-step reactions, often starting from simple precursors like thiourea or related compounds. Recent studies have explored novel synthetic routes that enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles.
Applications in Pharmaceutical Chemistry
The primary application of 5718-83-2 lies in its use as an intermediate in pharmaceutical synthesis. Its thiazolidinone core is known to exhibit bioactivity, making it a promising candidate for drug development. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents, antimicrobial agents, and anticancer drugs. Recent research has focused on modifying the acetic acid moiety to enhance bioavailability and target specificity. One notable study demonstrated that certain derivatives exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting their potential as novel therapeutic agents.
Recent Research and Development
In the past few years, significant advancements have been made in understanding the properties and applications of 5718-83-2. Researchers have employed computational chemistry techniques to predict its binding affinities with various biological targets, aiding in the design of more effective drug candidates. Additionally, green chemistry approaches have been implemented to optimize its synthesis process, reducing environmental impact while maintaining high yields.
Another area of active research involves the exploration of 5718-83-2 as a precursor for advanced materials. Its unique structure allows for the formation of hybrid materials with tailored properties, which could find applications in sensors, drug delivery systems, and nanotechnology.
Safety and Handling Considerations
While 5718-83_
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